molecular formula C8H7NO4 B092421 6-(Methoxycarbonyl)nicotinic acid CAS No. 17874-76-9

6-(Methoxycarbonyl)nicotinic acid

Cat. No. B092421
CAS RN: 17874-76-9
M. Wt: 181.15 g/mol
InChI Key: QRSXLMSDECGEOU-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)nicotinic acid is a chemical compound with the CAS Number: 17874-76-9 . It has a molecular weight of 181.15 and its molecular formula is C8H7NO4 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for 6-(Methoxycarbonyl)nicotinic acid is 1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-(Methoxycarbonyl)nicotinic acid is a solid substance . It has a molecular weight of 181.15 and a density of 1.4±0.1 g/cm3 . Its boiling point is 383.8±27.0 °C at 760 mmHg .

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

“6-(Methoxycarbonyl)nicotinic acid” has been used in the synthesis of analogs of antimicrobial peptides (AMPs). These analogs have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Notably, one of these analogs, Mel-LX3, displayed significantly reduced hemolytic and cytotoxic effects compared to melittin, a peptide that demonstrates broad-spectrum antimicrobial properties but also significant cytotoxicity against mammalian cells . Mel-LX3 also showed robust antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA), and effectively inhibited biofilm formation and eradicated existing biofilms of MDRPA .

Chemical Synthesis

“2-methyl hydrogen pyridine-2,5-dicarboxylate” has been used in the synthesis of 2-methylpyridines via α-methylation . This method was performed using a simplified bench-top continuous flow setup, which offers several advantages over conventional batch reaction protocols, including shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Material Science

Derivatives based on pyridine-2,6-dicarboxamide scaffolds, which could potentially include “2-methyl hydrogen pyridine-2,5-dicarboxylate”, are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .

Preparation of Mixed Ligand Complexes

Compounds similar to “2-methyl hydrogen pyridine-2,5-dicarboxylate” have been used as starting materials for the preparation of mixed ligand complexes . These complexes could potentially be used in the design of mixed metal oxides .

Safety And Hazards

The safety information for 6-(Methoxycarbonyl)nicotinic acid includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXLMSDECGEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342194
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)nicotinic acid

CAS RN

17874-76-9
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of pyridine-2,5-dicarboxylic acid (8.4 g), methanol (100 ml) and concentrated sulphuric acid (1.7 ml) was heated at reflux for 2 hours, cooled and poured into water (11). The resultant precipitate was collected and recrystallised from ethanol to give the title compound as a white solid, m.p. 222-223° C.
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Synthesis routes and methods III

Procedure details

The starting material is prepared as follows: The suspension of 3,000 g at 6-carboxy-nicotinic acid in 18,000 ml of methanol and 300 ml of concentrated sulfuric acid is refluxed for 3 hours while stirring under nitrogen. The solution formed is cooled to 5°, diluted with 18,000 ml of water, the resulting suspension stirred for 1 hour at 5°, the precipitate collected and washed with 4,000 ml of water, to yield the 6-carbomethoxynicotinic acid melting at 195°-202°.
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Synthesis routes and methods IV

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid (4.2 g, 25.1 mmol) (Aldrich) in methanol (50 mL) was added concentrated sulfuric acid (1.5 g, 15.3 mmol) (Aldrich). The mixture was heated at refluxing for 2 hours. The crude was cooled down to room temperature and poured into water (250 mL). The precipitate formed was collected and washed with methanol to give pyridine-2,5-dicarboxylic acid-2-methyl ester as a grey solid. (Yield 1.5 g, 33%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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